molecular formula C12H18N2O2S B1521872 tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate CAS No. 1198785-11-3

tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate

Cat. No. B1521872
M. Wt: 254.35 g/mol
InChI Key: OUCWZNFVBQDHTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-Butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as tert-Butyl carbamates, have been studied . For instance, tert-Butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Scientific Research Applications

Synthesis and Characterization

  • Schiff Base Compounds Synthesis : A compound related to tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate, specifically 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized and characterized. Its molecular structure was examined through FTIR, NMR, and X-ray crystallographic analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Photoredox-Catalyzed Amination : A photoredox-catalyzed amination process involving a similar compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, was investigated. This process established a new pathway for assembling 3-aminochromones under mild conditions, demonstrating the versatility of these compounds in synthetic chemistry (Wang et al., 2022).

Structural and Bond Analysis

  • Hydrogen Bond Analysis : The study of crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a related compound, revealed insights into hydrogen bonding and molecular orientation. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Baillargeon, Lussier, & Dory, 2014).

Catalysis and Chemical Reactions

  • Catalysis in Polymerization : Divalent ytterbium complexes with tert-butyl N-(pyridin-3-ylmethyl)carbamate were used as catalysts for styrene hydrophosphination and hydroamination. This highlights the potential of such compounds in catalyzing important industrial reactions (Basalov et al., 2014).

  • Atom Transfer Radical Polymerization : Iron(II) complexes with tert-butyl acrylate and related compounds were explored as catalyst systems for atom transfer radical polymerization of (meth)acrylate monomers. These studies demonstrate the applicability of tert-butyl carbamate derivatives in advanced polymer synthesis (Abu-Surrah et al., 2011).

Pharmaceutical Research

  • Potential Anticancer Agents : Compounds structurally related to tert-butyl (6-(ethylthio)pyridin-3-yl)carbamate were studied for their anticancer properties. This shows the potential of such compounds in the development of new therapeutic agents (Temple et al., 1983).

properties

IUPAC Name

tert-butyl N-(6-ethylsulfanylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-5-17-10-7-6-9(8-13-10)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCWZNFVBQDHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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